molecular formula C17H19N5O4S B4699808 4-({[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine

4-({[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine

Cat. No. B4699808
M. Wt: 389.4 g/mol
InChI Key: LWNNNGQGBIFPMI-UHFFFAOYSA-N
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Description

4-({[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of 4-({[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine is not well understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the replication of certain viruses by targeting specific viral proteins.
Biochemical and Physiological Effects:
Studies have shown that 4-({[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine exhibits low toxicity and does not cause significant adverse effects on biochemical and physiological systems. However, further studies are needed to determine the long-term effects of this compound on living organisms.

Advantages and Limitations for Lab Experiments

The advantages of using 4-({[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine in lab experiments include its high purity, good yields, and potential applications in various areas of scientific research. However, its limitations include the lack of understanding of its mechanism of action and potential long-term effects on living organisms.

Future Directions

There are several future directions for the study of 4-({[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine. These include further investigation of its potential applications in the treatment of cancer, viral infections, and as a fluorescent probe for metal ion detection. Additionally, studies are needed to determine the long-term effects of this compound on living organisms and its potential use as a catalyst in organic synthesis reactions.
Conclusion:
In conclusion, 4-({[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions of this chemical compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in scientific research.

Scientific Research Applications

The potential applications of 4-({[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine in scientific research are vast. This chemical compound has been reported to exhibit antimicrobial, antitumor, and antiviral properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, it has been investigated for its potential use as a catalyst in organic synthesis reactions.

properties

IUPAC Name

1-morpholin-4-yl-2-[[5-(4-nitrophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S/c1-2-7-21-16(13-3-5-14(6-4-13)22(24)25)18-19-17(21)27-12-15(23)20-8-10-26-11-9-20/h2-6H,1,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNNNGQGBIFPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)N2CCOCC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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